1-Bromo-2-iso-butyloxy-4-fluorobenzene
CAS No.:
Cat. No.: VC16952006
Molecular Formula: C10H12BrFO
Molecular Weight: 247.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrFO |
|---|---|
| Molecular Weight | 247.10 g/mol |
| IUPAC Name | 1-bromo-4-fluoro-2-(2-methylpropoxy)benzene |
| Standard InChI | InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | BCFJKNDOGOSMJC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=C(C=CC(=C1)F)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-bromo-2-iso-butyloxy-4-fluorobenzene is , with a molecular weight of 247.10 g/mol . Its structure consists of a benzene ring substituted with bromine (Br), fluorine (F), and an iso-butyloxy group (). The iso-butyloxy group introduces steric bulk, influencing reactivity and solubility, while the electron-withdrawing effects of Br and F modulate electronic properties.
Table 1: Comparative Properties of Halogenated Aromatic Ethers
The positional isomerism of fluorine (4- vs. 5-) alters dipole moments and intermolecular interactions, potentially affecting crystallization and solubility .
Synthesis and Reaction Pathways
Nucleophilic Aromatic Substitution
A common route to analogous brominated aryl ethers involves nucleophilic substitution. For example, 2-bromo-5-chlorophenol undergoes methylation using methyl iodide and potassium carbonate in -dimethylformamide (DMF) to yield 2-bromo-5-chloroanisole in 97% yield . Adapting this method, the iso-butyloxy group could be introduced via reaction of 2-bromo-4-fluorophenol with iso-butyl bromide under similar conditions.
Demethylation and Functionalization
Boron tribromide () in dichloromethane effectively demethylates methoxy groups to hydroxyl groups . For instance, 2-bromo-5-chloroanisole treated with at yields the corresponding phenol. This step could precede iso-butyloxy group installation in a multi-step synthesis.
Key Reaction Conditions
Physicochemical Properties
Solubility and Partitioning
While experimental data for the 4-fluoro isomer is unavailable, analogs like 2-bromo-5-chlorophenol exhibit moderate solubility in organic solvents (e.g., 0.105 mg/mL in DCM) . The iso-butyloxy group likely enhances lipid solubility, as seen in similar compounds with log values around 2.7–3.3 .
Spectroscopic Characteristics
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